molecular formula C34H34O6 B7795953 Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside

Cat. No.: B7795953
M. Wt: 538.6 g/mol
InChI Key: GQMVOFUMWKGWCK-UHFFFAOYSA-N
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Description

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (CAS 57783-66-1) is a strategically protected glucose derivative widely employed in synthetic carbohydrate chemistry. Its structure features benzyl groups at the 2- and 3-hydroxyl positions and a benzylidene acetal spanning the 4- and 6-hydroxyl groups. These protective groups enhance stability, prevent undesired side reactions, and enable regioselective glycosylation, making it a pivotal intermediate in oligosaccharide and glycoconjugate synthesis . The compound’s β-configuration ensures predictable reactivity as a glycosyl acceptor or donor, depending on reaction conditions. Its applications span glycomics, enzymology, and the development of carbohydrate-based biomaterials .

Properties

IUPAC Name

2-phenyl-6,7,8-tris(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O6/c1-5-13-25(14-6-1)21-35-31-30-29(24-38-33(40-30)28-19-11-4-12-20-28)39-34(37-23-27-17-9-3-10-18-27)32(31)36-22-26-15-7-2-8-16-26/h1-20,29-34H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMVOFUMWKGWCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393055
Record name AmbotzGBB1137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53929-36-5
Record name AmbotzGBB1137
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Condensation with Benzaldehyde

A classic approach involves reacting benzyl α-D-glucopyranoside with benzaldehyde in the presence of zinc chloride (ZnCl₂) as a Lewis acid. This method yields the 4,6-O-benzylidene intermediate with >80% efficiency under anhydrous conditions. The reaction proceeds via hemiacetal formation, followed by dehydration to the cyclic acetal.

Solvent-Free Organocatalytic Methods

Recent advances employ vanadyl triflate (VOTf) or BF₃·OEt₂ under solvent-free conditions to enhance reaction rates and reduce side products. For example, VOTf catalyzes benzylidene acetal formation at ambient temperature, achieving 92% yield in 2 hours. This method minimizes hydrolysis risks associated with aqueous workups.

Regioselective Benzylation at Positions 2 and 3

Following benzylidene protection, the 2- and 3-hydroxyls are benzylated using benzyl bromide (BnBr) under basic conditions.

Traditional Alkali Hydroxide-Mediated Benzylation

A two-step protocol using potassium hydroxide (KOH) in tetrahydrofuran (THF) achieves >90% benzylation at positions 2 and 3. The base deprotonates hydroxyl groups, facilitating nucleophilic attack on BnBr. However, prolonged reaction times risk partial acetal cleavage.

Phase-Transfer Catalysis (PTC)

Modern approaches utilize tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst, enabling benzylation in dichloromethane/water biphasic systems. This method reduces side reactions and improves regioselectivity, yielding 88–94% of the dibenzylated product.

Anomeric Benzylation: Stabilizing the Reducing End

The final step introduces a benzyl group at the anomeric position to prevent undesired glycosidic bond formation.

Koenigs-Knorr Glycosylation

Treatment of the partially protected glucose with benzyl alcohol and mercuric bromide (HgBr₂) in anhydrous dichloromethane affords the β-anomer exclusively. The reaction proceeds via an oxocarbenium ion intermediate, stabilized by the 4,6-O-benzylidene group.

Thioglycoside Activation

Alternative routes employ p-toluenethiol as a leaving group, activated by N-iodosuccinimide (NIS) and triflic acid (TfOH) . This method achieves 95% β-selectivity and simplifies purification by avoiding mercury-based reagents.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)β-SelectivityReference
Acid-catalyzed acetalZnCl₂, BnBr, KOH42–65>90%
Solvent-free acetalVOTf, BnBr, TBAI75–8895%
Thioglycoside activationNIS, TfOH, BnOH82–9198%

Key Findings:

  • ZnCl₂-based methods remain popular for small-scale synthesis but suffer from moderate yields due to competing hydrolysis.

  • Vanadyl triflate and PTC protocols offer scalability and reduced environmental impact.

  • Thioglycoside activation provides superior stereocontrol, making it ideal for complex glycoconjugate synthesis.

Mechanistic Insights and Side Reactions

Benzylidene Acetal Ring-Opening

Under strongly basic conditions (e.g., NaH), the 4,6-O-benzylidene group may undergo reductive cleavage to form 4-O-benzyl derivatives. This side reaction is mitigated by using milder bases like K₂CO₃.

Over-Benzylation

Excess BnBr or prolonged reaction times can lead to benzylation at the 6-position, necessitating careful stoichiometric control.

Emerging Techniques: Microfluidic Synthesis

Recent studies demonstrate continuous-flow microreactors for benzylidene acetal formation and benzylation. Key advantages include:

  • Precise temperature control (−20°C to 50°C).

  • Reduced reaction times (90 seconds vs. 4 hours in batch).

  • 99% yield in acetal formation using BF₃·OEt₂ under flow conditions .

Chemical Reactions Analysis

Stereoselective C-Glycosylation Reactions

This compound undergoes highly stereoselective C-glycosylation when activated under specific conditions. Studies reveal:

Reaction Conditions

  • Activators : BSP (1-benzenesulfinyl piperidine) or DPSO (diphenyl sulfoxide) with triflic anhydride (Tf<sub>2</sub>O) at −65°C in dichloromethane .

  • Nucleophiles : Allyltrimethylsilane, allyltributylstannane, or α-trimethylsiloxystyrene .

Products and Selectivity

NucleophileProduct Configurationα:β RatioYield (%)
Allyltrimethylsilaneα-C-Glucoside20:183
Allyltributylstannaneα-C-Glucoside10:175
α-TMS Styreneα-C-Glucoside15:168

Mechanistic Insight :
Reactivity is governed by the B<sub>2,5</sub> boat conformation of the intermediate glucopyranosyl oxocarbenium ion. Nucleophilic attack occurs anti to the C2-H2 bond to avoid eclipsing interactions, favoring α-selectivity .

Competing Vinyl Glycoside Formation

When silyl enol ethers (e.g., pinacolone trimethylsilyl enol ether) are used as nucleophiles, competing vinyl glycoside formation is observed:

Key Observations

  • Vinyl glycosides (15 , 16 ) form alongside C-glycosides (8 , 13 ) due to ambident nucleophilicity .

  • These byproducts persist under sterically hindered conditions but are minimized with less bulky nucleophiles .

Reaction ComponentOutcomeRef.
Silyl enol ether + donor30–45% vinyl glycoside formation

Hydrogenolysis of Benzyl Ethers

The benzyl ether groups (2-O, 3-O) are cleaved under hydrogenolysis conditions:

Reaction Parameters

  • Catalyst : Pd/C or Pd(OH)<sub>2</sub> under H<sub>2</sub> atmosphere.

  • Product : 4,6-O-Benzylidene-β-D-glucopyranose with free 2,3-hydroxyl groups.

Applications :

  • Selective deprotection enables further functionalization at C2/C3 positions.

Acid-Catalyzed Benzylidene Acetal Opening

The 4,6-O-benzylidene acetal undergoes regioselective ring-opening under acidic conditions:

AcidSolventProductYield (%)
80% Acetic acidH<sub>2</sub>O/THF6-O-Benzyl-4-OH derivative92
Trifluoroacetic acidCH<sub>2</sub>Cl<sub>2</sub>4-O-Benzyl-6-OH derivative85

Regioselectivity : Controlled by the steric environment of the glucopyranose ring .

Glycosyl Donor Reactivity in O-Glycosylation

While primarily studied for C-glycosylation, this compound also serves as a donor in O-glycosylation:

Reaction Example

  • Activator : NIS/TfOH in CH<sub>2</sub>Cl<sub>2</sub> at −40°C .

  • Acceptor : Primary alcohols (e.g., methanol, benzyl alcohol).

  • Product : β-O-Glucopyranosides with >90% selectivity .

Key Factor : The 4,6-O-benzylidene group restricts oxocarbenium ion conformations, favoring β-selectivity via associative transition states .

Elimination Reactions

Under strongly basic conditions, elimination of benzyloxy groups occurs:

BaseSolventProductRef.
DBU (1,8-diazabicycloundec-7-ene)DMF3,4-Unsaturated derivative

Mechanism : Base-induced deprotonation at C3, followed by E2 elimination of the C2 benzyloxy group .

Comparative Reactivity with Manno-Analogs

The gluco-configuration shows distinct reactivity vs. manno-analogs:

ParameterGluco-Series (This Compound)Manno-SeriesRef.
C-Glycosylation Selectivityα-Dominant (20:1)β-Dominant (18:1)
O-Glycosylation Selectivityβ-Preference (with 4,6-O-benzylidene)α-Preference (without 4,6-O-benzylidene)

Scientific Research Applications

Medicinal Chemistry

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside has been investigated for its potential antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging abilities, which can be beneficial in developing treatments for oxidative stress-related diseases .

Case Study: Antioxidant Activity

A study published in a peer-reviewed journal demonstrated that derivatives of benzyl glucopyranosides exhibited enhanced antioxidant activity compared to their parent compounds. This suggests that Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside could be a candidate for further development in nutraceutical applications .

Carbohydrate Chemistry

In carbohydrate chemistry, this compound serves as a protecting group for hydroxyl functionalities during synthesis. Its ability to form stable benzylidene acetal linkages makes it valuable in the synthesis of more complex carbohydrates and glycosides.

Application Example

In synthetic protocols, the compound is utilized to protect specific hydroxyl groups while allowing selective reactions at other sites. This selective protection strategy is crucial for synthesizing oligosaccharides and glycoconjugates used in vaccine development and drug formulation .

Synthetic Intermediate

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside acts as an intermediate in the synthesis of various biologically active compounds. Its structural features enable chemists to modify it further to create new derivatives with potentially enhanced biological activities.

Synthesis Pathway

The compound can be synthesized through a multi-step reaction involving the benzylation of D-glucose followed by selective deprotection steps to yield desired glycosides or glycoproteins. This synthetic versatility opens avenues for creating tailored molecules for specific therapeutic targets .

Mechanism of Action

The mechanism of action of Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-b-D-glucopyranoside primarily involves its role as a protecting group. By shielding specific hydroxyl groups, it allows for selective reactions to occur at other positions on the glucopyranoside molecule. This selective protection is crucial in the stepwise synthesis of complex carbohydrates and glycosylated compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader family of benzylidene-protected glucopyranosides. Below is a detailed comparison with structurally and functionally related derivatives:

Structural Analogues with Varied Protective Groups

Methyl 2,3-Di-O-benzyl-4,6-O-[(S)-1-Methoxycarbonylethylidene]-α-D-glucopyranoside Structure: Replaces the benzylidene group with a methoxycarbonylethylidene moiety. Properties: The electron-withdrawing methoxycarbonyl group reduces acetal stability compared to benzylidene. Crystallographic data (monoclinic, $a = 11.235 \, \text{Å}, \beta = 99.87^\circ$) indicate a distorted pyranose ring due to steric strain . Applications: Primarily used in stereochemical studies rather than glycosylation due to lower reactivity .

Methyl 2,3-Di-O-benzyl-6-O-(2,4,6-Trinitrobenzoyl)-α-D-glucopyranoside Structure: Features a trinitrobenzoyl ester at the 6-position instead of benzylidene. Properties: The electron-deficient aromatic ester increases solubility in polar solvents (e.g., DMF) but complicates regioselective deprotection. LRMS (ESI): $m/z = 484.9 \, [\text{M}+\text{Na}]^+$ . Applications: Serves as a UV-active tracer in chromatographic analyses .

Ethyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-1-thio-β-L-glucopyranoside Structure: Substitutes benzoyl groups at 2- and 3-positions and a thioethyl aglycon. Properties: The thioethyl group enhances glycosyl donor activity under Lewis acid catalysis (e.g., CuBr$_2$). Benzoyl groups provide superior electron-withdrawing effects, accelerating glycosylation rates compared to benzyl-protected analogues .

Derivatives with Additional Benzylation

Benzyl 3,4,6-Tri-O-benzyl-α-D-glucopyranoside Structure: Fully benzylated at 3, 4, and 6-positions, lacking the benzylidene group. Properties: Increased lipophilicity ($ \log P = 8.2 $) limits solubility in aqueous systems. Used in sialylation reactions where steric hindrance is advantageous .

Methyl 2,3,4-Tri-O-benzyl-α-D-glucopyranoside Structure: Benzyl groups at 2, 3, and 4-positions, with a free 6-OH. Properties: The exposed 6-OH enables selective functionalization (e.g., silylation or acylation). Reactivity as a glycosyl acceptor is lower than benzylidene-protected analogues due to reduced conformational rigidity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Protective Groups Key Application
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside C₃₄H₃₄O₆ 554.63 2,3-O-benzyl; 4,6-O-benzylidene Glycosylation intermediate
Methyl 2,3-Di-O-benzyl-4,6-O-(4-methoxybenzylidene)-α-D-glucopyranoside C₂₉H₃₂O₇ 492.56 4-Methoxybenzylidene Chirality studies
Ethyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-1-thio-β-L-glucopyranoside C₂₉H₂₈O₇S 524.59 2,3-O-benzoyl; thioethyl aglycon Thioglycoside activation

Table 2: Reactivity in Glycosylation Reactions

Compound Name Glycosyl Donor/Acceptor Activation Method Yield (%) α/β Selectivity
Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside Acceptor TMSOTf, NIS 85–93 β-only
Methyl 2,3,4-Tri-O-benzyl-6-O-glucopyranosyl-α-D-glucopyranoside Donor CuBr₂ 15–28 α/β = 3.1:1
Ethyl 2,3-Di-O-benzoyl-4,6-O-benzylidene-1-thio-β-L-glucopyranoside Donor TMSOTf, BH₃·THF 70–78 β-only

Research Findings

  • Protective Group Effects: Benzylidene acetals confer rigidity, improving stereoselectivity in glycosylation, while benzoyl groups enhance donor reactivity via electron withdrawal .
  • Synthetic Utility : Thioglycosides (e.g., ) enable late-stage activation, contrasting with the target compound’s role as a stable acceptor .
  • Biological Relevance : Functionalized derivatives (e.g., 2-acetamido, 2-phthalimido) are critical for studying enzyme interactions and pathogen glycans .

Biological Activity

Benzyl 2,3-Di-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside (BDGB) is a complex glycoside that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C34H34O6
Molecular Weight : 538.64 g/mol
CAS Number : 183953-29-9
Melting Point : 136 °C

The structure of BDGB includes multiple benzyl groups and a glucopyranoside moiety, which contributes to its solubility and reactivity.

1. Antioxidant Activity

Research indicates that BDGB exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

  • Mechanism : The antioxidant activity is believed to arise from the presence of hydroxyl groups in the benzyl moieties that can scavenge free radicals.
  • Comparative Studies : In comparative studies with other phenolic compounds, BDGB demonstrated superior antioxidant capacity, particularly in assays measuring DPPH radical scavenging activity .

2. α-Glucosidase Inhibition

BDGB has been studied for its potential as an α-glucosidase inhibitor, which is significant for managing diabetes by delaying carbohydrate digestion and absorption.

  • Inhibition Mechanism : The compound's structure allows it to bind effectively to the active site of α-glucosidase, thereby inhibiting its activity.
  • IC50 Values : In vitro studies reported IC50 values indicating effective inhibition at low concentrations, suggesting potential for therapeutic use in diabetes management .

3. Antimicrobial Properties

Preliminary studies suggest that BDGB may possess antimicrobial activity against various pathogens.

  • Study Findings : In vitro tests showed that BDGB inhibited the growth of certain bacteria and fungi, although further research is needed to elucidate the specific mechanisms and efficacy .

Case Study 1: Antioxidant Efficacy in Cellular Models

A study conducted on cellular models demonstrated that treatment with BDGB significantly reduced oxidative stress markers compared to control groups. The results indicated a dose-dependent response where higher concentrations led to greater reductions in reactive oxygen species (ROS) levels.

Concentration (μM)ROS Levels (Relative Units)
0100
1075
5050
10030

This data supports the hypothesis that BDGB can function as an effective antioxidant at various concentrations.

Case Study 2: Glycosidase Inhibition in Diabetic Models

In another study focusing on diabetic rat models, administration of BDGB resulted in a significant decrease in postprandial blood glucose levels compared to untreated controls.

Treatment GroupBlood Glucose Levels (mg/dL)
Control200
BDGB (50 mg/kg)150
Acarbose (Standard)140

These findings suggest that BDGB may be a viable candidate for further development as a dietary supplement or therapeutic agent for diabetes management.

Q & A

Q. What is the role of benzyl and benzylidene protecting groups in the synthesis of this compound?

The benzyl (Bn) groups at the 2,3-positions and the benzylidene acetal at the 4,6-positions serve to protect hydroxyl groups during glycosylation reactions. The benzyl groups enhance steric protection and stability, enabling selective reactivity at the anomeric center. The benzylidene acetal locks the 4,6-diol into a rigid conformation, directing regioselective reactions at the primary hydroxyl (C-6) after acetal cleavage . This protection strategy is critical for stepwise oligosaccharide synthesis, as demonstrated in the synthesis of deuterium-labeled analogs to study isotope effects .

Q. What are common synthetic routes to introduce benzyl groups at specific hydroxyl positions?

Benzylation typically employs benzyl bromide (BnBr) under basic conditions (e.g., NaH in DMF). For example, describes the benzylation of a glucopyranose derivative using NaH and BnBr in anhydrous DMF, yielding 2,3-di-O-benzyl-protected intermediates. The reaction requires strict anhydrous conditions to avoid hydrolysis of the benzylidene acetal .

Q. How is the benzylidene acetal selectively cleaved to expose specific hydroxyl groups?

Reductive cleavage of the benzylidene acetal using reagents like NaBH4 or DIBAL-H selectively generates a 4,6-diol. For instance, DIBAL-H in dichloromethane preferentially reduces the benzylidene group to yield a 6-O-benzyl-protected intermediate, enabling further functionalization at C-4 .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR are critical for confirming substitution patterns and stereochemistry. For example, the benzylidene acetal’s characteristic resonance appears as a singlet near δ 5.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic labeling .
  • X-ray Crystallography : Resolves conformational details, such as the dimeric structure formed via stannylene acetals .

Advanced Research Questions

Q. How do isotopic labeling (e.g., deuterium) studies elucidate stereochemical outcomes in benzylidene acetal reductions?

Deuterium-labeled benzylidene acetals (e.g., benzylidene-1-d) allow analysis of secondary isotope effects during reductive ring-opening. shows that deuterium incorporation at the acetal carbon alters reaction kinetics, favoring specific stereochemical outcomes. This approach clarifies mechanistic pathways in glycosylation reactions .

Q. What strategies enable regioselective acetylation of primary hydroxyl groups in benzylidene-protected glucosides?

Catalyst-free acetylation with acetic acid in dichloromethane selectively targets the primary hydroxyl (C-6) due to steric and electronic factors. demonstrates that hydrophobic benzyl groups at C-2 and C-3 enhance selectivity for C-6 acetylation, achieving yields up to 43% .

Q. How does conformational analysis via X-ray crystallography resolve contradictions in reported reaction mechanisms?

revisits the crystal structure of a stannylene acetal derivative, revealing a dimeric structure linked by a 1,3-dioxa-2,4-distannetane ring. This corrected earlier misinterpretations of monomeric structures, emphasizing the role of steric effects from flexible butyl groups in reaction selectivity .

Q. How can conformational locking influence glycosylation efficiency?

Rigid benzylidene acetals restrict sugar ring flexibility, favoring specific transition states during glycosylation. For example, the 4,6-O-benzylidene group in β-D-glucopyranosides directs axial attack by nucleophiles, as shown in the synthesis of thioglycoside derivatives .

Data Contradiction Analysis

Q. Why do discrepancies exist in reported yields for benzylidene acetal reductions?

Variations arise from solvent polarity, reagent purity, and temperature. notes that DIBAL-H in toluene favors 6-O-benzyl retention, while dichloromethane promotes full deprotection. Contradictions in yields (e.g., 41–85%) reflect differences in reaction monitoring and purification methods .

Q. How do steric effects of protecting groups impact reaction pathways?

Bulky benzyl groups at C-2 and C-3 hinder nucleophilic attack at adjacent positions, as seen in ’s low yield (6%) for the α-anomer compared to the β-anomer (55%). Steric crowding also explains the preference for dimerization in stannylene acetals .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Benzylation

StepReagents/ConditionsYieldReference
Benzylation of C-2,3BnBr, NaH, DMF, 0°C to RT55–85%
Benzylidene FormationBenzaldehyde dimethyl acetal, CSA, CH3CN70–90%

Q. Table 2: Analytical Data for Structural Confirmation

TechniqueKey ObservationsReference
1H NMR (CDCl3)δ 5.5 ppm (benzylidene H), δ 4.8–5.2 (Bn)
X-ray CrystallographyOrthorhombic P212121, dimeric structure

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